An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)butanoate: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)butanoate: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chlorosulfonyl)butanoate is a bifunctional organic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates both an ethyl ester and a terminal sulfonyl chloride, rendering it a versatile building block for the introduction of a flexible four-carbon chain terminating in a reactive sulfonyl group. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of Ethyl 4-(chlorosulfonyl)butanoate, with a focus on its practical applications in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust working knowledge for laboratory professionals.
Chemical Structure and Identification
The unique reactivity and synthetic potential of Ethyl 4-(chlorosulfonyl)butanoate stem directly from its molecular architecture.
Caption: 2D Structure of Ethyl 4-(chlorosulfonyl)butanoate
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-(chlorosulfonyl)butanoate | N/A |
| CAS Number | 319452-60-3 | [1] |
| Molecular Formula | C₆H₁₁ClO₄S | [1] |
| Molecular Weight | 214.67 g/mol | [1] |
| SMILES | O=C(OCC)CCCS(=O)(Cl)=O | [1] |
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes and Comparison |
| Physical State | Colorless to pale yellow liquid | Similar aliphatic esters and sulfonyl chlorides are typically liquids at room temperature. |
| Melting Point | < 0 °C | Ethyl 4-chlorobutyrate has a melting point of -70 °C[2]. The larger sulfonyl chloride group may slightly increase the melting point. |
| Boiling Point | > 200 °C (with decomposition) | Sulfonyl chlorides are known to be thermally sensitive. The boiling point is expected to be significantly higher than that of ethyl 4-chlorobutyrate (186 °C)[3] due to the increased molecular weight and polarity. |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | The ester group confers some polarity, while the aliphatic chain provides nonpolar character. The sulfonyl chloride group is highly reactive towards nucleophilic solvents. |
| Stability | Moisture-sensitive. Decomposes upon heating. | The sulfonyl chloride moiety is susceptible to hydrolysis[4]. It should be stored under inert atmosphere and refrigerated. |
Synthesis of Ethyl 4-(chlorosulfonyl)butanoate
A specific, published synthetic procedure for Ethyl 4-(chlorosulfonyl)butanoate is not readily found. However, a highly plausible and efficient route involves the oxidative chlorination of a corresponding thiol, namely ethyl 4-mercaptobutanoate. This method is well-established for the preparation of aliphatic sulfonyl chlorides.
Caption: Proposed Synthetic Pathway for Ethyl 4-(chlorosulfonyl)butanoate
Experimental Protocol: Synthesis via Oxidative Chlorination
This protocol is a generalized procedure based on common methods for the synthesis of sulfonyl chlorides from thiols[5][6][7].
Materials:
-
Ethyl 4-mercaptobutanoate
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Sodium Hypochlorite solution (Bleach) or Chlorine gas
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 4-mercaptobutanoate (1.0 eq) in a mixture of dichloromethane and a small amount of water.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Oxidative Chlorination: Slowly add an aqueous solution of sodium hypochlorite (excess, e.g., 3.3 equivalents) to the stirred reaction mixture while maintaining the temperature below 10 °C. The addition should be controlled to manage any exotherm. Alternatively, chlorine gas can be bubbled through the solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation, though care must be taken to avoid high temperatures which can cause decomposition.
Causality Behind Experimental Choices:
-
Low Temperature: The oxidative chlorination is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.
-
Aqueous/Organic Biphasic System: This system facilitates the reaction between the organic-soluble thiol and the aqueous oxidant, while also helping to control the reaction temperature.
-
Washing Steps: The bicarbonate wash is essential to remove acidic byproducts, and the brine wash helps to remove residual water before the drying step.
Spectral Properties (Predicted)
¹H NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Typical chemical shift for a methylene group adjacent to an ester oxygen. |
| ~3.6 | Triplet (t) | 2H | -CH₂ -SO₂Cl | The methylene group is deshielded by the strongly electron-withdrawing sulfonyl chloride group. |
| ~2.5 | Triplet (t) | 2H | -CH₂ -C(O)O- | Methylene group adjacent to the carbonyl of the ester. |
| ~2.2 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- | Methylene group in the middle of the aliphatic chain, split by two adjacent methylene groups. |
| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group of an ethyl ester. |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C =O | Carbonyl carbon of the ester. |
| ~65 | -C H₂-SO₂Cl | Carbon directly attached to the highly electronegative sulfonyl chloride group. |
| ~61 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~30 | -C H₂-C(O)O- | Carbon adjacent to the ester carbonyl. |
| ~22 | -CH₂-C H₂-CH₂- | Central carbon of the aliphatic chain. |
| ~14 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
IR Spectrum (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2980-2850 | C-H (alkane) | Stretching |
| 1735 | C=O (ester) | Stretching |
| 1370 & 1175 | S=O (sulfonyl chloride) | Asymmetric & Symmetric Stretching |
| 1250-1000 | C-O (ester) | Stretching |
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. Key fragmentation patterns would likely involve:
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters[3].
-
Loss of the chlorine atom (-Cl).
-
Loss of sulfur dioxide (-SO₂): A characteristic fragmentation of sulfonyl compounds[8].
-
Cleavage of the aliphatic chain: Resulting in a series of fragments separated by 14 mass units (CH₂)[3].
Reactivity and Synthetic Applications
The dual functionality of Ethyl 4-(chlorosulfonyl)butanoate makes it a valuable reagent in multi-step organic synthesis.
Reaction with Nucleophiles: Sulfonamide Formation
The most prominent reaction of the sulfonyl chloride group is its reaction with primary and secondary amines to form stable sulfonamides[9]. This reaction is fundamental in drug discovery, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents[10][11][12][13].
Caption: General Reaction Scheme for Sulfonamide Synthesis
Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
Ethyl 4-(chlorosulfonyl)butanoate
-
Primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: Dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of Ethyl 4-(chlorosulfonyl)butanoate (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery and as a Synthetic Building Block
The structure of Ethyl 4-(chlorosulfonyl)butanoate lends itself to several applications:
-
Linker Molecule: The four-carbon chain can act as a flexible linker to connect a sulfonamide warhead to another part of a molecule, which is a common strategy in the design of targeted covalent inhibitors and other complex drug molecules.
-
Synthesis of Heterocycles: The ester functionality can be modified or used in cyclization reactions to create various heterocyclic structures, which are prevalent in pharmaceuticals[5].
-
Prodrug Strategies: The ethyl ester can be designed to be cleaved in vivo by esterases, releasing a more active carboxylic acid-containing sulfonamide.
Safety and Handling
Ethyl 4-(chlorosulfonyl)butanoate should be handled with care in a well-ventilated fume hood. As with other sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
Ethyl 4-(chlorosulfonyl)butanoate is a valuable, albeit not extensively characterized, bifunctional building block. Its combination of an ethyl ester and a reactive sulfonyl chloride group provides a versatile platform for the synthesis of a wide array of organic molecules, particularly sulfonamides for pharmaceutical research. While direct experimental data is sparse, its chemical behavior can be reliably predicted from established principles of organic chemistry, enabling its effective use in the laboratory. This guide provides a foundational understanding to facilitate the safe and efficient utilization of this promising synthetic intermediate.
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